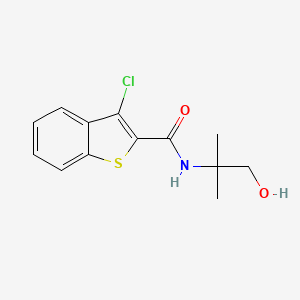

![molecular formula C20H23NO4 B5555252 3-(2,5-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide](/img/structure/B5555252.png)

3-(2,5-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds closely related to "3-(2,5-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide" involves intricate procedures that result in the formation of E and Z isomers. For example, the synthesis, separation, and crystal structure determination of E and Z isomers of a structurally similar compound have been reported, showcasing the complexity and precision required in organic synthesis processes (Chenna et al., 2008).

Molecular Structure Analysis

The detailed molecular structure of these compounds is elucidated through X-ray crystallography, revealing precise geometric configurations and crystalline forms. The E and Z isomers display unique crystalline structures, highlighting the importance of stereochemistry in the physical properties and potential reactivity of these compounds (Shinkre et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving acrylamide derivatives are diverse and can lead to various products depending on the reaction conditions. For instance, the reaction of ethyl 3-aryl-2-nitroacrylate with toluene in the presence of titanium tetrachloride yields different products, demonstrating the reactive versatility of acrylamide derivatives (Hirotani & Zen, 1994).

Physical Properties Analysis

The physical properties, such as solubility and thermoresponsive behavior, of polymers derived from (meth)acrylamides have been studied, offering insights into how structural variations impact material properties. These studies are essential for understanding the potential applications of these compounds in various fields (Chua et al., 2012).

Chemical Properties Analysis

Acrylamide derivatives exhibit a wide range of chemical properties, including reactivity towards different types of chemical reactions such as polymerization and copolymerization. The synthesis and polymerization of novel functional acrylamides, for example, demonstrate the potential for creating materials with specific characteristics (Ling et al., 1999).

科学的研究の応用

Synthesis and Structural Studies

Research involving acrylamide derivatives often focuses on their synthesis and the exploration of their structural properties. For instance, the study of E and Z isomers of similar acrylamide compounds has provided valuable insights into their separation and crystal structure determination using X-ray crystallography. This research is crucial for understanding the physical and chemical properties of these compounds, which can influence their applications in material science and drug design (Chenna et al., 2008).

Polymer Science Applications

Acrylamide derivatives are widely used in the synthesis of polymers. These polymers exhibit diverse properties such as thermoresponsiveness, which can be tuned for specific applications including drug delivery systems and biocompatible materials. For example, the synthesis and thermoresponsive solution properties of poly[oligo(ethylene glycol) (meth)acrylamides] have been studied for their biocompatibility and potential as PEG analogues, highlighting their significance in developing advanced materials with specific functionalities (Chua et al., 2012).

Catalytic Applications

Some acrylamide derivatives serve as ligands in catalysis, facilitating important chemical transformations. For example, nickel-catalyzed copolymerization of ethylene and alkyl acrylates has been achieved using complexes with acrylamide derivatives, leading to the production of high molecular weight copolymers. This research is essential for the chemical industry, where such catalysts are used to produce polymers with specific characteristics (Xin et al., 2017).

Biomedical Research

In the biomedical field, acrylamide derivatives have been explored for their therapeutic potential. Studies have investigated the effects of certain acrylamide derivatives on disease models, such as Parkinson's disease in mice, suggesting their potential application in developing new therapeutic agents (Yu et al., 2013).

Corrosion Inhibition

Acrylamide derivatives have also been studied for their corrosion inhibition properties, particularly in protecting metals from corrosion in acidic environments. This research has implications for the maintenance of industrial equipment and infrastructure, demonstrating the versatility of acrylamide derivatives in applications beyond the laboratory (Abu-Rayyan et al., 2022).

Safety and Hazards

特性

IUPAC Name |

(E)-3-(2,5-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-23-17-7-4-15(5-8-17)12-13-21-20(22)11-6-16-14-18(24-2)9-10-19(16)25-3/h4-11,14H,12-13H2,1-3H3,(H,21,22)/b11-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFPVKFLAAIIKSD-IZZDOVSWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)C=CC2=C(C=CC(=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)CCNC(=O)/C=C/C2=C(C=CC(=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-(2,5-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]prop-2-enamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{(2S)-1-[(3-isobutyl-5-isoxazolyl)carbonyl]-2-pyrrolidinyl}-3-isopropyl-1,2,4-oxadiazole](/img/structure/B5555173.png)

![(3S*,4R*)-1-[(cis-4-aminocyclohexyl)methyl]-4-(2,3-dimethoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5555189.png)

![N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide](/img/structure/B5555193.png)

![2-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5555197.png)

![3-[(4-benzyl-1-piperazinyl)carbonyl]-2H-chromen-2-one](/img/structure/B5555205.png)

![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-ethoxyethyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide](/img/structure/B5555208.png)

![1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5555215.png)

![1-[(3-isopropyl-5-isoxazolyl)carbonyl]azocane](/img/structure/B5555238.png)

![1-[6-methyl-4-(2-thienyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B5555268.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-[4-(3-methylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5555269.png)

![2-methyl-3-{5-[(4H-1,2,4-triazol-4-ylimino)methyl]-2-furyl}benzoic acid](/img/structure/B5555274.png)

![N'-[4-methoxy-3-(methoxymethyl)benzylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B5555280.png)